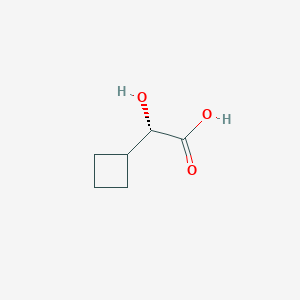

(S)-2-Cyclobutyl-2-hydroxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Cyclobutyl-2-hydroxyacetic acid: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a derivative of cyclobutane and hydroxyacetic acid, featuring a cyclobutyl group attached to a hydroxyacetic acid moiety

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutyl bromide with sodium hydroxide, followed by the addition of chloroacetic acid.

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

(S)-2-Cyclobutyl-2-hydroxyacetic acid: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The cyclobutyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Cyclobutyl-2-carboxylic acid.

Reduction: Cyclobutyl-2-ol.

Substitution: Halogenated cyclobutyl derivatives.

Applications De Recherche Scientifique

(S)-2-Cyclobutyl-2-hydroxyacetic acid: has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (S)-2-Cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a nucleophile, while the cyclobutyl group can participate in various chemical reactions, influencing biological processes and material properties.

Comparaison Avec Des Composés Similaires

(S)-2-Cyclobutyl-2-hydroxyacetic acid: is unique due to its specific structural features. Similar compounds include:

(R)-2-Cyclobutyl-2-hydroxyacetic acid: The enantiomer of the compound, differing only in the spatial arrangement of atoms.

2-Cyclobutylacetic acid: A related compound without the hydroxyl group.

2-Hydroxyacetic acid: A simpler compound with only the hydroxyl group attached to the acetic acid moiety.

This compound .

Activité Biologique

(S)-2-Cyclobutyl-2-hydroxyacetic acid, often referred to as 2-CBAH, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a hydroxyacetic acid moiety. This unique combination allows it to participate in various biochemical interactions. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity, while the cyclobutyl group contributes steric hindrance that can affect binding affinity and specificity.

The biological activity of 2-CBAH is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Studies indicate that 2-CBAH acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes, potentially impacting cellular functions.

- Receptor Modulation : The compound may also modulate receptor activity, which can influence signaling pathways critical for various physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that 2-CBAH may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Properties : There is evidence supporting its potential as an analgesic agent, which could be beneficial in pain management strategies.

- Antimicrobial Activity : Some studies have reported antimicrobial effects, indicating that 2-CBAH could be useful in combating bacterial infections .

Table 1: Summary of Biological Activities

Case Study Highlights

- Anti-inflammatory Study : In a controlled experiment using animal models, this compound demonstrated significant reductions in inflammatory markers following administration. The study concluded that the compound could modulate immune response pathways effectively.

- Analgesic Research : A study investigating the analgesic properties of 2-CBAH found that it significantly reduced pain responses in rodent models subjected to induced pain stimuli. The results suggest a mechanism involving modulation of pain receptors.

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited notable antimicrobial activity against several pathogenic bacteria, indicating its potential as a new antibacterial agent .

Propriétés

IUPAC Name |

(2S)-2-cyclobutyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.